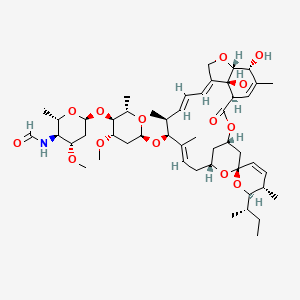
5-O-demethyl-4''-deoxy-4''-(formylamino)-Avermectin A1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a is a derivative of Avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. Avermectins are macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This particular derivative has been modified to enhance its biological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a typically involves multiple steps, starting from the natural Avermectin A1a. The key steps include:
Demethylation: The 5-O-methyl group is removed using a demethylating agent such as boron tribromide (BBr3).
Deoxygenation: The 4’'-hydroxy group is removed, often using a deoxygenating agent like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Formylation: The 4’'-amino group is introduced and subsequently formylated using formic acid or a formylating reagent like formamide.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction time.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Safety Measures: Implementing stringent safety protocols to handle hazardous reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxo derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation Products: Various oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the formylamino group.
Applications De Recherche Scientifique
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of macrocyclic lactones.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide and anthelmintic.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new pesticides and veterinary medicines.
Mécanisme D'action
The mechanism of action of 5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a involves binding to glutamate-gated chloride channels in the nervous system of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite or insect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Avermectin B1a: Another derivative of Avermectin with similar anthelmintic properties.
Ivermectin: A well-known derivative used widely in medicine and veterinary applications.
Emamectin Benzoate: Used as an insecticide in agriculture.
Uniqueness
5-O-demethyl-4’‘-deoxy-4’'-(formylamino)-Avermectin A1a is unique due to its specific modifications, which enhance its biological activity and specificity compared to other Avermectin derivatives. Its unique structure allows for targeted action, making it a valuable compound in both research and practical applications.
Propriétés
Formule moléculaire |
C49H73NO14 |
|---|---|
Poids moléculaire |
900.1 g/mol |
Nom IUPAC |
N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]formamide |
InChI |
InChI=1S/C49H73NO14/c1-11-26(2)44-29(5)17-18-48(64-44)23-35-20-34(63-48)16-15-28(4)43(27(3)13-12-14-33-24-57-46-42(52)30(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-10)45(32(8)59-40)62-39-21-37(55-9)41(50-25-51)31(7)58-39/h12-15,17-19,25-27,29,31-32,34-46,52,54H,11,16,20-24H2,1-10H3,(H,50,51)/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1 |
Clé InChI |
CTOLTUCVXLWGDP-AUUJYYFLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC=O)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC=O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
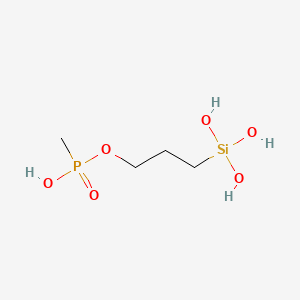


![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
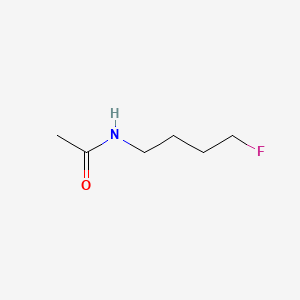
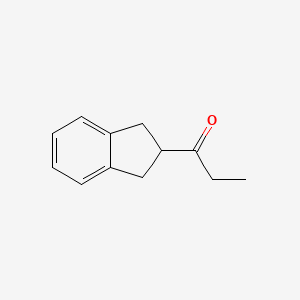
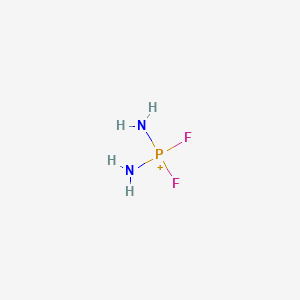

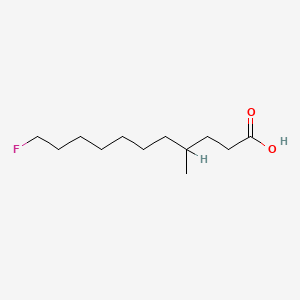
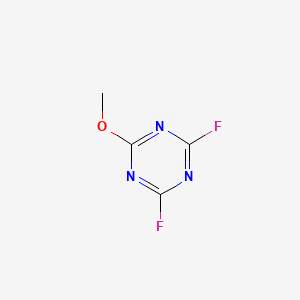

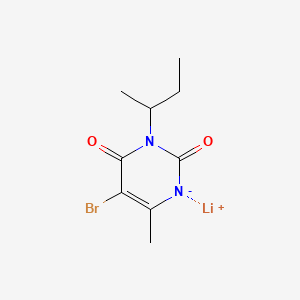
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
